molecular formula C12H9F3N2O B593907 3-(3-(Trifluoromethoxy)phenyl)pyridin-4-amine CAS No. 1258608-56-8

3-(3-(Trifluoromethoxy)phenyl)pyridin-4-amine

Cat. No.: B593907
CAS No.: 1258608-56-8
M. Wt: 254.212
InChI Key: PYAQHXIIKOQKBG-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethoxy)phenyl)pyridin-4-amine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring via an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethoxy)phenyl)pyridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethoxy)phenyl)pyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3-(Trifluoromethoxy)phenyl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethoxy)phenyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Trifluoromethoxy)phenyl)pyridin-4-amine is unique due to the presence of both a trifluoromethoxy group and a pyridine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and as a bioactive molecule in drug discovery.

Properties

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-9-3-1-2-8(6-9)10-7-17-5-4-11(10)16/h1-7H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAQHXIIKOQKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734700
Record name 3-[3-(Trifluoromethoxy)phenyl]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258608-56-8
Record name 3-[3-(Trifluoromethoxy)phenyl]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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